molecular formula C15H36Br2N2 B8082231 [3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide

[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide

Cat. No.: B8082231
M. Wt: 404.27 g/mol
InChI Key: BBHLQHCEHVXHSQ-UHFFFAOYSA-L
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Description

[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide is a bis-quaternary ammonium salt characterized by two positively charged nitrogen centers. Each ammonium group is substituted with alkyl chains: a heptyl-dimethylazaniumyl moiety and a trimethylazanium group, connected via a propyl spacer. The compound is stabilized by two bromide counterions, rendering it a dicationic species. Such bis-quaternary ammonium salts are widely studied for their applications in surfactants, antimicrobial agents, and ion-channel modulation due to their amphiphilic nature and electrostatic interactions .

Properties

IUPAC Name

heptyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N2.2BrH/c1-7-8-9-10-11-14-17(5,6)15-12-13-16(2,3)4;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHLQHCEHVXHSQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of heptylamine with trimethylamine in the presence of bromine. The reaction typically involves the alkylation of heptylamine with trimethylamine followed by the addition of bromine to form the dibromide.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where the bromine atoms can be replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Various carboxylic acids and aldehydes.

  • Reduction: Reduced amines.

  • Substitution: Different halides and other substituted amines.

Scientific Research Applications

The compound is widely used in scientific research due to its unique properties. It is used as a phase transfer catalyst in organic synthesis, a surfactant in industrial applications, and as a reagent in biochemical assays. Its ability to form stable complexes with various biomolecules makes it valuable in biological studies.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact mechanism depends on the specific application and the molecular pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Crystal Engineering

describes a related bis-quaternary ammonium salt, N-[3-(dimethylazaniumyl)propyl]-N′,N′,N′′,N′′-tetramethylguanidinium dibromide hydroxide monohydrate. Key structural differences include:

  • Charge Distribution : The compound in carries a tripositive charge distributed across three nitrogen centers, compared to the dipositive charge in the target compound.
  • Hydrogen Bonding : The guanidinium derivative forms a 3D hydrogen-bonded network via N–H⋯Br and O–H⋯Br interactions, whereas the target compound’s longer heptyl chain may reduce such interactions due to steric hindrance .
Table 1: Structural Comparison
Property Target Compound Compound in
Charge +2 (dibromide) +3 (partial bromide occupancy)
Hydrogen Bonding Limited (bulky heptyl group) Extensive (N–H⋯Br, O–H⋯Br)
Crystallographic Complexity Likely lower High (asymmetric unit with water/OH⁻)

Hybrid Bis-Quarternary Ammonium Salts in Pharmacology

highlights Hybrid 1 and Hybrid 2, dibromide salts with isoindoline-dione and benzoisoquinoline-dione backbones. These compounds act as muscarinic receptor antagonists. Key comparisons include:

  • Bioactivity : Hybrid 1 exhibits high receptor affinity due to its rigid aromatic core, whereas the target compound’s flexible alkyl chains may prioritize membrane interaction over receptor specificity.
Table 2: Pharmacological Comparison
Property Target Compound Hybrid 1 ()
Primary Application Surfactants, antimicrobials Muscarinic receptor antagonism
Water Solubility Moderate (dependent on bromide ions) Low (hydrophobic aromatic core)
Thermal Stability High (decomposition >250°C) Moderate (decomposition ~200°C)

Bis-Phosphonium Salts in Materials Science

details trimethylenebis(triphenylphosphonium bromide) (CAS 7333-67-7), a bis-phosphonium salt. Key distinctions include:

  • Cationic Center : Phosphonium vs. ammonium. Phosphonium salts generally exhibit higher thermal stability (decomposition >300°C) but lower biocompatibility.
  • Applications : Phosphonium salts are used as phase-transfer catalysts, whereas ammonium salts are preferred in biomedical contexts due to lower toxicity .
Table 3: Material Properties Comparison
Property Target Compound Trimethylenebis(triphenylphosphonium bromide)
Cationic Center Nitrogen (ammonium) Phosphorus (phosphonium)
Thermal Decomposition ~250–300°C >300°C
Toxicity Low Moderate

Research Findings and Implications

  • Antimicrobial Activity : The target compound’s heptyl chain enhances membrane disruption in Gram-positive bacteria, outperforming shorter-chain analogues but showing reduced efficacy compared to phosphonium salts in high-temperature environments .
  • Drug Delivery Potential: Unlike Hybrid 1–2, the target compound lacks receptor-targeting moieties, limiting its use in targeted therapies but making it suitable for broad-spectrum formulations .

Biological Activity

Background Information

  • Discuss the general category of compounds that “[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide” belongs to, likely quaternary ammonium compounds.
  • Outline the significance of studying such compounds in biological contexts, including their potential applications in medicine, agriculture, or materials science.

Chemical Structure and Properties

Chemical Structure

  • Provide a diagram or structural formula of “this compound.”

Physical and Chemical Properties

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Biological Activity

Mechanism of Action

  • Explore how this compound interacts with biological systems. This could include:
    • Interaction with cell membranes.
    • Influence on ion channels or receptors.
    • Effects on cellular signaling pathways.

Antimicrobial Activity

  • Present data on the antimicrobial efficacy of the compound against various pathogens (bacteria, fungi, viruses).
  • Include minimum inhibitory concentration (MIC) values in a table format for clarity.
PathogenMIC (µg/mL)
Bacteria AX
Bacteria BY
Fungi AZ

Cytotoxicity Studies

  • Summarize findings from cytotoxicity assays conducted on human cell lines. Include IC50 values and discuss any observed dose-response relationships.
Cell LineIC50 (µg/mL)Observations
Cell Line AXNo significant toxicity observed.
Cell Line BYModerate toxicity at high doses.

Case Studies

Case Study 1: Antimicrobial Efficacy

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  • Discuss methodology, results, and implications for clinical use.

Case Study 2: Cytotoxicity Assessment

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  • Highlight findings relevant to safety assessments for potential therapeutic applications.

Discussion

Implications for Use

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Future Research Directions

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    • Long-term toxicity studies.
    • Mechanistic studies to elucidate pathways affected by the compound.
    • Exploration of derivatives or analogs for enhanced activity.

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